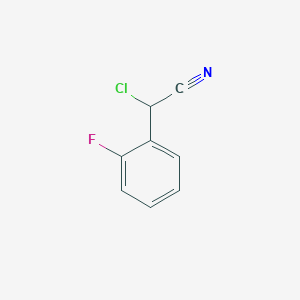
4-Hydroxy-6-nitroquinazoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-nitroquinazoline-8-carbonitrile is an organic compound with the molecular formula C(_9)H(_4)N(_4)O(_3). This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of hydroxyl, nitro, and nitrile functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-nitroquinazoline-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of quinazoline derivatives to introduce the nitro group. This is followed by the introduction of the hydroxyl group through hydrolysis or substitution reactions. The nitrile group can be introduced via cyanation reactions using reagents like potassium cyanide or other cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps like recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 4-Hydroxy-6-nitroquinazoline-8-carbonitrile can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, carboxylic acids, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or other strong oxidizing agents.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), or sodium borohydride (NaBH(_4)).
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinazoline-8,4-dione derivatives.
Reduction: 4-Amino-6-nitroquinazoline-8-carbonitrile.
Substitution: 4-Hydroxy-6-nitroquinazoline-8-carboxamide or 4-Hydroxy-6-nitroquinazoline-8-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-nitroquinazoline-8-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-nitroquinazoline-8-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinazoline-8-carbonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
6-Nitroquinazoline-8-carbonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-6-nitroquinazoline: Lacks the nitrile group, which may influence its chemical properties and applications.
Uniqueness
4-Hydroxy-6-nitroquinazoline-8-carbonitrile is unique due to the combination of hydroxyl, nitro, and nitrile groups in its structure
Eigenschaften
Molekularformel |
C9H4N4O3 |
|---|---|
Molekulargewicht |
216.15 g/mol |
IUPAC-Name |
6-nitro-4-oxo-3H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H4N4O3/c10-3-5-1-6(13(15)16)2-7-8(5)11-4-12-9(7)14/h1-2,4H,(H,11,12,14) |
InChI-Schlüssel |
FUKOMBWCGVARQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1C#N)N=CNC2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


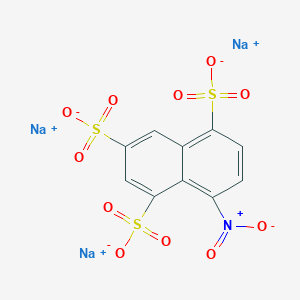

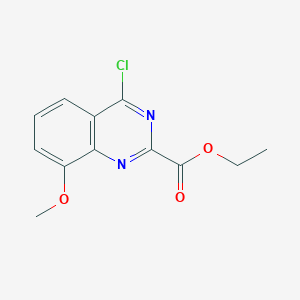
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)


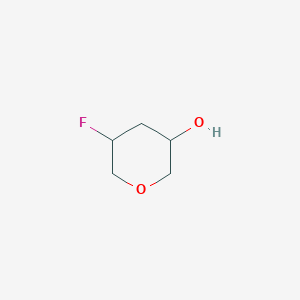

![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
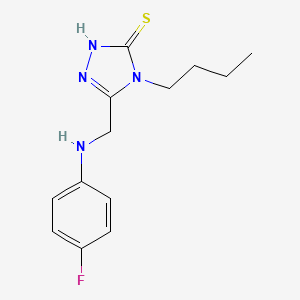
![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
